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molecular formula C6H8N2O2 B8601810 Dimiracetam, (R)- CAS No. 151062-30-5

Dimiracetam, (R)-

Cat. No. B8601810
M. Wt: 140.14 g/mol
InChI Key: XTXXOHPHLNROBN-SCSAIBSYSA-N
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Patent
US05053422

Procedure details

A solution of isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride (1.4 g, 5.76 mmol) in water (100 ml) was treated with sodium hydrogen carbonate (0.54 g, 6.4 mmol) and heated at 100° C. for 20 hours. The solution was evaporated and the residue was chromatographed over silica gel (ethyl acetate-acetonemethanol 6:3:1) to afford 300 mg (37%) of the title compound, m p. 155°-157° C.
Name
isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
Cl.[O:2]=[C:3]1[NH:7][CH:6]([CH2:8][CH2:9][C:10]([O:12]CC(C)C)=O)[NH:5][CH2:4]1.C(=O)([O-])O.[Na+]>O>[O:2]=[C:3]1[CH2:4][N:5]2[C:10](=[O:12])[CH2:9][CH2:8][CH:6]2[NH:7]1 |f:0.1,2.3|

Inputs

Step One
Name
isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride
Quantity
1.4 g
Type
reactant
Smiles
Cl.O=C1CNC(N1)CCC(=O)OCC(C)C
Name
Quantity
0.54 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel (ethyl acetate-acetonemethanol 6:3:1)

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2N(C1)C(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053422

Procedure details

A solution of isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride (1.4 g, 5.76 mmol) in water (100 ml) was treated with sodium hydrogen carbonate (0.54 g, 6.4 mmol) and heated at 100° C. for 20 hours. The solution was evaporated and the residue was chromatographed over silica gel (ethyl acetate-acetonemethanol 6:3:1) to afford 300 mg (37%) of the title compound, m p. 155°-157° C.
Name
isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
Cl.[O:2]=[C:3]1[NH:7][CH:6]([CH2:8][CH2:9][C:10]([O:12]CC(C)C)=O)[NH:5][CH2:4]1.C(=O)([O-])O.[Na+]>O>[O:2]=[C:3]1[CH2:4][N:5]2[C:10](=[O:12])[CH2:9][CH2:8][CH:6]2[NH:7]1 |f:0.1,2.3|

Inputs

Step One
Name
isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride
Quantity
1.4 g
Type
reactant
Smiles
Cl.O=C1CNC(N1)CCC(=O)OCC(C)C
Name
Quantity
0.54 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel (ethyl acetate-acetonemethanol 6:3:1)

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2N(C1)C(CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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